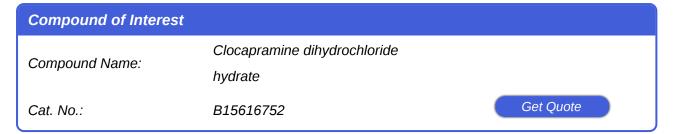


Atypical antipsychotic Clocapramine dihydrochloride hydrate

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A Technical Guide to Clocapramine Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocapramine, also known by the synonym 3-chlorocarpipramine, is an atypical antipsychotic belonging to the iminostilbene class of compounds.[1] First introduced for the treatment of schizophrenia in Japan in 1974, its therapeutic applications have also extended to augmenting antidepressants in the management of anxiety and panic disorders.[1] As a second-generation antipsychotic, clocapramine is effective for the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Its "atypical" classification stems from a pharmacological profile characterized by a lower propensity to induce extrapyramidal symptoms compared to first-generation, or "typical," antipsychotics.[1][3] This is primarily attributed to its potent antagonism of the serotonin 5-HT2A receptor relative to the dopamine D2 receptor.[1][3]

This document provides a comprehensive technical overview of **Clocapramine dihydrochloride hydrate**, synthesizing available data on its chemical properties, mechanism of action, metabolic pathways, clinical efficacy, and key experimental methodologies.

Chemical and Physical Properties



Clocapramine is a dibenzazepine derivative.[4] The dihydrochloride hydrate form is specified for pharmaceutical use.

Table 1: Chemical and Physical Properties of Clocapramine Dihydrochloride Hydrate

Property	Value	Reference
IUPAC Name	1-[3-(2-chloro-5,6-dihydrobenzo[b] [1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride	[5]
Synonyms	3-Chlorocarpipramine, Clofekton, Padrasen, Y-4153	[1][5][6]
CAS Number	60789-62-0	[5][7][8]
Molecular Formula	C28H41Cl3N4O2	[5][8]
Molar Mass	572.0 g/mol	[5]

| Class | Iminostilbene / Dibenzazepine |[1][4] |

Mechanism of Action

Clocapramine exerts its therapeutic effects through multi-receptor antagonism, interacting with several key neurotransmitter systems in the brain.[3] Its primary mechanism involves modulating dopamine and serotonin pathways, which are strongly implicated in the pathophysiology of psychosis.[9]

Receptor Binding Profile

Clocapramine's atypical profile is defined by its high affinity for the 5-HT2A receptor compared to the D2 receptor.[1] It also demonstrates notable antagonism at α -adrenergic receptors.[1][10] While specific Ki values are not extensively reported in publicly available literature, in vivo studies have quantified its receptor occupancy.[11]



Table 2: Receptor Binding and In Vivo Occupancy of Clocapramine

Receptor Target	Action	Quantitative Data (Species: Rat)	Reference
Dopamine D ₂	Antagonist	ED ₅₀ : 14.5 mg/kg	[8][12][13]
Serotonin 5-HT ₂ A	Antagonist	ED50: 4.9 mg/kg	[8][12][13]
α1-Adrenergic	Antagonist	High Affinity	[1][10]
α2-Adrenergic	Antagonist	High Affinity	[1][10]

| SIGMAR1 | Affinity | Reported |[1] |

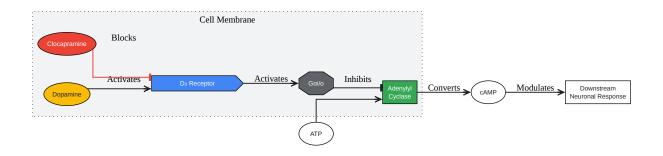
ED₅₀ represents the dose required to achieve 50% receptor occupancy in vivo.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by clocapramine initiates a cascade of intracellular signaling events that underlie its antipsychotic effects.[3][14]

Dopamine D₂ Receptor Signaling: D₂ receptors are coupled to Gαi/o proteins.[3][14] Their activation normally inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).[14] By blocking D₂ receptors, clocapramine prevents this inhibition, which is thought to help normalize dopaminergic neurotransmission in psychotic states.[14]

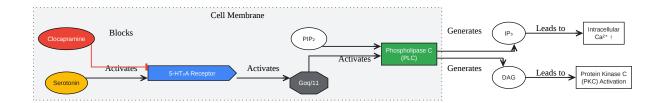




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Figure 1: Clocapramine's Antagonistic Effect on Dopamine D₂ Receptor Signaling.

Serotonin 5-HT₂A Receptor Signaling: 5-HT₂A receptors are coupled to Gαq/11 proteins.[3][14] Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14] This cascade ultimately increases intracellular calcium and activates protein kinase C (PKC).[14] Clocapramine's blockade of this pathway is a key component of its atypical antipsychotic action, contributing to a lower risk of extrapyramidal side effects.[3][14]



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Figure 2: Clocapramine's Antagonistic Effect on Serotonin 5-HT₂A Receptor Signaling.

Pharmacokinetics and Metabolism

The biotransformation of clocapramine is a critical factor influencing its pharmacological activity and duration of action.[14] Metabolism occurs primarily via oxidative pathways in the liver.[14]

Metabolites

In vitro studies using rat hepatocytes have identified two principal metabolites of clocapramine:

- Clospipramine
- Dehydroclospipramine

The pharmacological activities of these metabolites, particularly their affinities for D₂ and 5-HT₂A receptors, are essential for understanding the complete therapeutic and side-effect profile of the parent drug.[14] However, specific quantitative data for these metabolites are not widely available in public literature.[14]

Clinical Efficacy and Safety

Clocapramine has been evaluated in several clinical trials, often in comparison to other antipsychotic agents, to establish its efficacy and safety profile for the treatment of schizophrenia.[1]

Table 3: Summary of Comparative Clinical Trials Involving Clocapramine



Comparator	Key Efficacy Findings	Key Safety/Side Effect Findings	Reference
Haloperidol	No significant difference in overall efficacy, but clocapramine showed superiority in alleviating motor retardation, alogia, and thought disorder.	Clocapramine produced fewer extrapyramidal side effects.	[1]
Sulpiride	Clocapramine demonstrated more favorable effects on both positive and negative symptoms, including delusions, hallucinations, and social isolation.	Clocapramine produced more side effects.	[1]

| Timiperone | Clocapramine showed lower efficacy against both positive and negative symptoms. | Clocapramine produced more side effects, including dyskinesia, insomnia, constipation, and nausea. |[1][15] |

Overall, moderate-quality evidence suggests no significant difference in treatment discontinuation or overall response between clocapramine and other first or second-generation antipsychotics.[2]

Experimental ProtocolsRadioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[11]

Foundational & Exploratory



- Objective: To quantify the binding affinity of Clocapramine for target receptors (e.g., D₂, 5-HT₂A).[11][16]
- Principle: The assay measures the ability of unlabeled Clocapramine to compete with a known radiolabeled ligand for binding to a receptor preparation.[11] The concentration of Clocapramine that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the inhibition constant (Ki) via the Cheng-Prusoff equation.[11]

Materials:

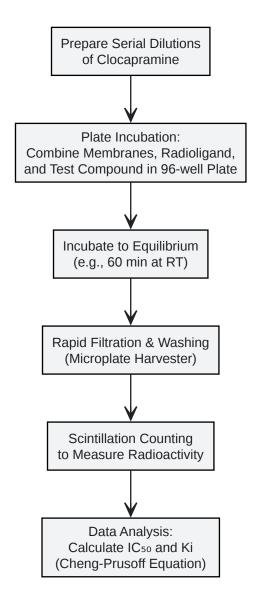
- Cell membranes expressing the human receptor of interest (e.g., D₂ or 5-HT₂A).[16]
- Radioligand (e.g., [3H]Spiperone for D₂, [3H]Ketanserin for 5-HT₂A).
- Clocapramine dihydrochloride hydrate.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).[16]
- Non-specific binding inhibitor (e.g., high concentration of an unlabeled antagonist).
- 96-well plates, microplate harvester, scintillation counter, and scintillation cocktail.

Methodology:

- Preparation: Prepare serial dilutions of Clocapramine in assay buffer.[16]
- Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either a) assay buffer (for total binding), b) non-specific inhibitor, or c) a concentration of Clocapramine.[16]
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[16]
- Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester, washing to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[16]



Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Clocapramine to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]



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Figure 3: Workflow for Radioligand Binding Assay.

In Vitro Metabolism Study

This protocol uses primary hepatocytes to simulate hepatic biotransformation and identify metabolites.[14]

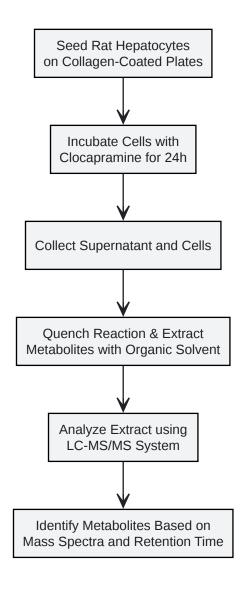
Foundational & Exploratory





- Objective: To identify the major metabolites of Clocapramine.[14]
- Materials:
 - Cryopreserved or freshly isolated rat hepatocytes.[14]
 - Hepatocyte culture medium (e.g., Williams' Medium E with supplements).[14]
 - Clocapramine hydrochloride.[14]
 - Collagen-coated culture plates.[14]
 - LC-MS/MS system.[14]
 - Solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid).[14]
- Methodology:
 - Cell Culture: Thaw and seed hepatocytes onto collagen-coated plates at a specified density (e.g., 1 x 10⁶ cells/well). Allow cells to attach.[14]
 - Incubation: Replace the medium with fresh medium containing a known concentration of Clocapramine. Incubate for a set time period (e.g., 24 hours).[14]
 - Sample Collection: Collect both the supernatant (medium) and the cells at the end of the incubation period.
 - Metabolite Extraction: Quench the metabolic reactions by adding a cold organic solvent (e.g., acetonitrile). Separate the protein precipitate by centrifugation. The supernatant, containing the parent drug and metabolites, is collected for analysis.
 - LC-MS/MS Analysis: Analyze the extracted samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Use a suitable chromatographic column and gradient elution to separate the parent drug from its metabolites.
 - Metabolite Identification: Identify potential metabolites by comparing the mass spectra of the peaks in the incubated sample with that of the parent compound and predicting likely metabolic transformations (e.g., oxidation, demethylation).





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Figure 4: Workflow for In Vitro Metabolism Study.

Synthesis Overview

The synthesis of Clocapramine, an iminostilbene derivative, involves a multi-step process. A general strategy, adaptable from the synthesis of related analogues, typically includes the following key transformations:[16]

Alkylation of the Iminostilbene Core: The nitrogen atom of a suitable 10,11-dihydro-5H-dibenzo[b,f]azepine (iminostilbene) core is deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated with a bifunctional linker, such as 1-bromo-3-chloropropane.[16]



- Formation of the Terminal Moiety: A separate synthesis of the terminal piperidinyl-piperidinecarboxamide moiety is performed.[16]
- Final Coupling: The alkylated iminostilbene intermediate is coupled with the terminal
 piperidine moiety via a nucleophilic substitution reaction, where the secondary amine of the
 piperidine displaces the terminal halogen on the propyl linker, to yield the final Clocapramine
 structure.[16] Purification is typically achieved through column chromatography.[16]

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References

- 1. Clocapramine Wikipedia [en.wikipedia.org]
- 2. Clocapramine NeuRA Library [library.neura.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for Clocapramine (HMDB0250335)
 [hmdb.ca]
- 5. Clocapramine dihydrochloride monohydrate | C28H41Cl3N4O2 | CID 71300452 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clocapramine | C28H37ClN4O | CID 2793 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Datasheet DC Chemicals [dcchemicals.com]
- 8. Clocapramine dihydrochloride hydrate | 60789-62-0 | MOLNOVA [molnova.com]
- 9. What is the mechanism of Clocapramine Hydrochloride? [synapse.patsnap.com]
- 10. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. molnova.com [molnova.com]



- 14. benchchem.com [benchchem.com]
- 15. Comparison of efficacy of timiperone, a new butyrophenone derivative, and clocapramine in schizophrenia: a multiclinic double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
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